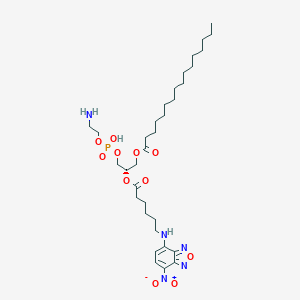

4,7-二甲基异吲哚啉-1-酮

描述

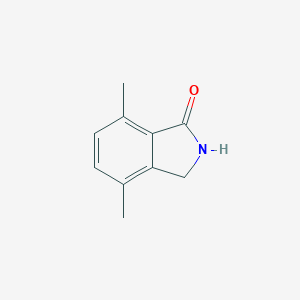

Synthesis Analysis

The synthesis of derivatives similar to 4,7-Dimethylisoindolin-1-one, such as 3-Isobutyl-4,5-dimethylisoindolin-1-one, involves non-regioselective methods and spectroscopic techniques for structure elucidation (Kupfer & Keller-Schierlein, 1979). Advances in synthesis also include the creation of complex derivatives through condensation reactions, showcasing the compound's versatility (Chaudhary et al., 2022).

Molecular Structure Analysis

The molecular structure of 4,7-Dimethylisoindolin-1-one derivatives is typically confirmed using various spectroscopic methods, including NMR, FT-IR, and mass spectrometry. These methods provide insights into the compound's structural features and are essential for the development of new derivatives with enhanced properties (Chaudhary et al., 2022).

Chemical Reactions and Properties

4,7-Dimethylisoindolin-1-one undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing more complex molecules. For example, it can participate in selective C-C coupling reactions, demonstrating its utility in organic synthesis (Bhakuni et al., 2014).

Physical Properties Analysis

The physical properties of 4,7-Dimethylisoindolin-1-one derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. While specific studies on these properties are scarce, general trends can be inferred from related compounds, indicating the importance of molecular structure on physical characteristics.

Chemical Properties Analysis

The chemical properties of 4,7-Dimethylisoindolin-1-one, including acidity, basicity, and reactivity towards other chemical agents, are defined by its molecular structure. Research on similar compounds suggests that modifications to the isoindolinone core can significantly alter these properties, thereby affecting the compound's utility in chemical reactions and applications (Bhakuni et al., 2014).

科学研究应用

选择性 C-C 偶联合成

一种合成二甲基异吲哚啉-1-酮的新方法涉及使用 KO(t)Bu 对 2-卤代-N-异丙基-N-烷基苯甲酰胺底物的无反应叔 sp3 C-H 键进行选择性 C-C 偶联。此过程对叔 sp3 C-H 键表现出显着的选择性,高于伯或仲 sp3 C-H 键,并且它可以在一步中实现联芳基 C-C 偶联和烷基-芳基 C-C 偶联。该机理被提议通过自由基途径进行,其中叔烷基自由基攻击苯甲酰胺环,导致异吲哚啉酮环的形成 (B. S. Bhakuni 等人,2014).

抗真菌和抗增殖应用

源自二甲基异吲哚啉-1-酮的化合物,如 3-[{(1-氨甲基)-5,7-二甲基-2-氧代吲哚啉-3-亚氨基}氨基]-2-苯基喹唑啉-4(3H)-酮,对人类病原真菌表现出显着的抗真菌特性。理论计算表明,由于其高一阶超极化率,它们可能用作非线性光学 (NLO) 材料。此外,这些化合物显示出有希望的分子稳定性和反应性,突出了它们在药物化学中的潜力 (A. Chaudhary 等人,2022).

用于生物成像的荧光探针

基于二甲基异吲哚啉-1-酮衍生物的比率发射荧光探针在极端酸性条件下显示出高量子产率和成像细胞 pH 的特异性。此类探针为生物研究提供了优势,包括对 H+ 离子高度选择性、优异的光稳定性、可逆性以及在不干扰细胞自发荧光的情况下监测活细胞中 pH 波动的能力 (Weifen Niu 等人,2015).

异吲哚啉-1-酮衍生物的合成

三组分级联环化过程能够通过使用 2-甲酰基苯甲腈、芳烃和二芳基碘鎓盐来合成 2,3-二芳基异吲哚啉-1-酮。这种铜催化的反应促进了串联 C-N/C-C 键的形成,有效地产生了异吲哚啉-1-酮衍生物,展示了该化合物在合成有机化学中的多功能性 (Li Liu 等人,2017).

安全和危害

未来方向

Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . In the context of cancer immunotherapy, fully understanding how anti-CTLA4 and anti–PD-1 checkpoint blockade therapies work will be critical for effectively combining them with other immunotherapeutic, chemotherapeutic, and targeted approaches .

属性

IUPAC Name |

4,7-dimethyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOZTHQBMVYIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554128 | |

| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethylisoindolin-1-one | |

CAS RN |

110568-66-6 | |

| Record name | 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110568-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)

![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)